molecular formula C21H28N4O2 B2388373 N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1326910-66-0

N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2388373
CAS No.: 1326910-66-0
M. Wt: 368.481
InChI Key: TXYHVCXDERCJNJ-UHFFFAOYSA-N
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Description

N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound with the molecular formula C21H28N4O2 and a molecular weight of 368.481 g/mol This compound features a benzamide core linked to a pyrazine ring substituted with a 4-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with 4-methylpiperidine: The pyrazine ring is then functionalized with a 4-methylpiperidine group using nucleophilic substitution reactions.

    Coupling with benzamide: The final step involves coupling the substituted pyrazine with a benzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide: shares structural similarities with other piperidine and pyrazine derivatives.

    4-[(4-methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl]oxy}benzamide: is another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties. This makes it a valuable compound for targeted research applications and potential therapeutic development.

Properties

IUPAC Name

N-butyl-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-4-11-23-20(26)17-5-7-18(8-6-17)27-21-19(22-12-13-24-21)25-14-9-16(2)10-15-25/h5-8,12-13,16H,3-4,9-11,14-15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYHVCXDERCJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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